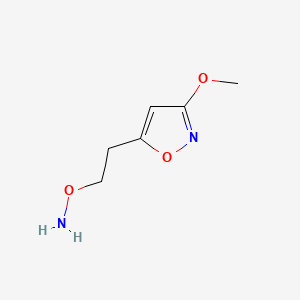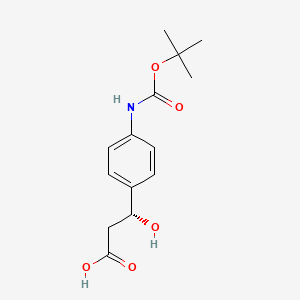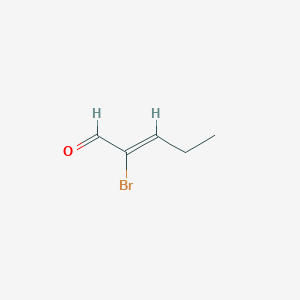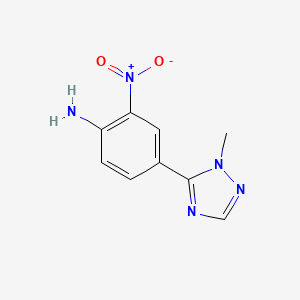
1,3-Dioxoisoindolin-2-yl 6-((tert-butoxycarbonyl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety, which is an imide derivative of phthalic anhydrides . This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate typically involves multiple steps. One common method includes the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with tert-butoxycarbonyl (Boc)-protected amino hexanoic acid under specific conditions to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials .
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate can be compared with other similar compounds, such as:
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}acetate: This compound has a similar structure but with a shorter carbon chain.
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound is used in the development of thalidomide-based PROTACs.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl): This compound belongs to the same class of phthalimides and has similar chemical properties.
The uniqueness of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 6-{[(tert-butoxy)carbonyl]amino}hexanoate lies in its specific structure and the presence of the Boc-protected amino hexanoic acid moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H24N2O6 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl) 6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C19H24N2O6/c1-19(2,3)26-18(25)20-12-8-4-5-11-15(22)27-21-16(23)13-9-6-7-10-14(13)17(21)24/h6-7,9-10H,4-5,8,11-12H2,1-3H3,(H,20,25) |
InChI-Schlüssel |
XFVQNBFSIKOGPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-4-carboxylate dihydrochloride](/img/structure/B13570854.png)
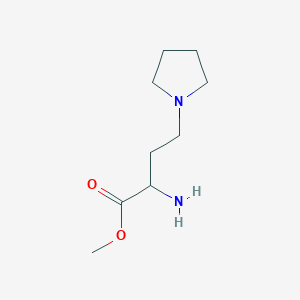
![(2S)-2-{[(benzyloxy)carbonyl]amino}-2-(2-chlorophenyl)acetic acid](/img/structure/B13570859.png)
![Ethyl 2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13570869.png)
![4-[2-(Benzyloxy)-5-propylphenyl]-1,3-thiazol-2-amine](/img/structure/B13570870.png)
